molecular formula C16H23ClN2O3 B13933109 tert-Butyl 3-((3-Amino-5-chlorophenoxy)methyl)pyrrolidine-1-carboxylate

tert-Butyl 3-((3-Amino-5-chlorophenoxy)methyl)pyrrolidine-1-carboxylate

Cat. No.: B13933109
M. Wt: 326.82 g/mol
InChI Key: NVXAZTCWYPVWIC-UHFFFAOYSA-N
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Description

tert-Butyl 3-((3-Amino-5-chlorophenoxy)methyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C16H25ClN2O3. This compound is known for its applications in organic synthesis and medicinal chemistry. It features a pyrrolidine ring, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((3-Amino-5-chlorophenoxy)methyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with 3-amino-5-chlorophenol. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, and a coupling agent like di-tert-butyl dicarbonate. The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification through column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and more efficient purification techniques. The use of automated systems for mixing and monitoring the reaction can enhance the yield and purity of the final product. Additionally, continuous flow reactors can be employed to streamline the synthesis process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((3-Amino-5-chlorophenoxy)methyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 3-((3-Amino-5-chlorophenoxy)methyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((3-Amino-5-chlorophenoxy)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The amino and chlorophenoxy groups play a crucial role in its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-((3-Amino-5-chlorophenoxy)methyl)pyrrolidine-1-carboxylate is unique due to the presence of both amino and chlorophenoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable intermediate in organic synthesis and drug development .

Properties

Molecular Formula

C16H23ClN2O3

Molecular Weight

326.82 g/mol

IUPAC Name

tert-butyl 3-[(3-amino-5-chlorophenoxy)methyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H23ClN2O3/c1-16(2,3)22-15(20)19-5-4-11(9-19)10-21-14-7-12(17)6-13(18)8-14/h6-8,11H,4-5,9-10,18H2,1-3H3

InChI Key

NVXAZTCWYPVWIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)COC2=CC(=CC(=C2)N)Cl

Origin of Product

United States

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